Molecular Weight and Heavy Atom Count Differentiate Synthetic Intermediate Utility
The molecular weight (268.35 g/mol) and heavy atom count (20) of Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- are intermediate between the des-phenyl analog (192.3 g/mol, 14 heavy atoms) and the N-benzyl analog (282.4 g/mol, 21 heavy atoms) . This positions it optimally for lead-like CNS drug properties where molecular weight <300 Da is advantageous for blood-brain barrier penetration [1]. The des-phenyl analog is often too polar and small to engage hydrophobic receptor pockets, while the N-benzyl analog exceeds preferred lead-like limits.
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW 268.35 g/mol; 20 heavy atoms |
| Comparator Or Baseline | Des-phenyl analog (CAS 325796-35-8): MW 192.3, 14 heavy atoms; N-benzyl analog (CAS 325796-34-7): MW 282.4, 21 heavy atoms |
| Quantified Difference | ΔMW +76.0 vs. des-phenyl, -14.0 vs. N-benzyl |
| Conditions | Calculated from molecular formulas: C₁₇H₂₀N₂O (target), C₁₁H₁₆N₂O (des-phenyl), C₁₈H₂₂N₂O (N-benzyl) |
Why This Matters
Molecular weight is a primary determinant of CNS permeability; the target compound falls within the optimal range for lead-like CNS ligands, whereas the des-phenyl analog is too small and the N-benzyl analog is too large.
- [1] Pajouhesh, H. & Lenz, G.R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
